Product packaging for a-Tosyl-(4-methoxybenzyl) isocyanide(Cat. No.:CAS No. 263389-54-4)

a-Tosyl-(4-methoxybenzyl) isocyanide

Cat. No.: B1303623
CAS No.: 263389-54-4
M. Wt: 301.4 g/mol
InChI Key: QIJRGVGFTZWYNF-UHFFFAOYSA-N
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Description

Evolution and Significance of Isocyanide Chemistry in Modern Synthesis

First discovered in the mid-19th century, isocyanides (or isonitriles) were initially met with limited interest due to their challenging synthesis and unpleasant odors. However, the 20th century witnessed a renaissance in isocyanide chemistry, catalyzed by the development of reliable synthetic methods and the discovery of their remarkable reactivity. A pivotal moment in this evolution was the advent of isocyanide-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.govchemicalbook.comresearchgate.net These one-pot transformations allow for the rapid assembly of complex, drug-like molecules from simple starting materials, embodying the principles of atom economy and synthetic efficiency. The unique electronic nature of the isocyanide functional group, characterized by a divalent carbon atom with both nucleophilic and electrophilic character, underpins its versatile reactivity in these and other transformations. researchgate.net

Distinctive Features and Research Prominence of α-Tosylbenzyl Isocyanides

Within the broader family of isocyanides, α-tosylbenzyl isocyanides represent a class of reagents with enhanced synthetic utility. The presence of the electron-withdrawing tosyl (p-toluenesulfonyl) group significantly increases the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This feature is central to the reactivity of these compounds, enabling them to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The tosyl group also serves as an excellent leaving group in subsequent elimination or rearrangement steps, further expanding the synthetic possibilities.

The general structure of an α-tosylbenzyl isocyanide consists of a benzyl (B1604629) group substituted at the α-carbon with both a tosyl group and an isocyanide group. The parent compound of this class is α-tosylbenzyl isocyanide.

Overview of Research Trajectories for α-Tosyl-(4-methoxybenzyl)isocyanide and Analogous Structures

The research focus on α-tosylbenzyl isocyanides has largely been directed towards their application in the synthesis of heterocyclic compounds, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The subject of this article, α-tosyl-(4-methoxybenzyl) isocyanide, is a prominent member of this class. The presence of the 4-methoxy group on the benzyl ring can influence the reactivity of the molecule through electronic effects, potentially impacting reaction rates and yields.

Key research trajectories for this compound and its analogs include their use in the renowned van Leusen reaction for the synthesis of substituted imidazoles and pyrroles. scispace.comnih.govmdpi.com These reactions capitalize on the unique trifecta of functionality within the α-tosylbenzyl isocyanide framework: the acidic α-proton, the isocyanide group, and the tosyl leaving group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3S B1303623 a-Tosyl-(4-methoxybenzyl) isocyanide CAS No. 263389-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRGVGFTZWYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182126
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263389-54-4
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263389-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for α Tosyl 4 Methoxybenzyl Isocyanide

Classical Routes for α-Tosylbenzyl Isocyanide Synthesis

Classical syntheses for the broader class of α-tosylbenzyl isocyanides have traditionally involved multi-step sequences. These foundational methods have been well-documented and provide reliable, albeit sometimes lengthy, pathways to the target compounds.

Conversion from Corresponding Amines via Tosylation and Isocyanide Formation

This route begins with the corresponding primary amine, (4-methoxyphenyl)methanamine. The synthesis involves two key transformations: tosylation of the amine to form a sulfonamide, followed by a series of steps to introduce the isocyanide group. While a viable pathway, it is often less direct than methods starting from the corresponding aldehyde.

Strategies Employing Formylation and Subsequent Dehydration

A more prevalent and established classical approach involves the creation of an N-(α-tosylbenzyl)formamide intermediate, which is subsequently dehydrated to yield the isocyanide. orgsyn.org This two-step process is a cornerstone for synthesizing TosMIC derivatives.

The first step is the formation of the formamide (B127407) precursor, N-(α-Tosyl-(4-methoxybenzyl))formamide. This is typically achieved through a reaction involving 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid. orgsyn.org The reaction condenses these three components to form the stable formamide intermediate.

The second step is the critical dehydration of the N-formyl group. The most common and historically significant reagent used for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534). chemicalbook.comorgsyn.org The reaction is typically performed in a suitable organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to control its exothermic nature. orgsyn.orgchemicalbook.com

StepReagentsBaseSolventTypical Temp.YieldReference
Formylation 4-methoxybenzaldehyde, formamide, p-toluenesulfinic acidN/AToluene/Acetonitrile50°C85-94% orgsyn.org
Dehydration N-formamide precursor, Phosphorus oxychloride (POCl₃)TriethylamineTetrahydrofuran (THF)0°C to 10°C70-76% orgsyn.org

Novel and Efficient Synthetic Approaches to α-Tosyl-(4-methoxybenzyl)isocyanide

Recent advancements in organic synthesis have focused on improving the efficiency, safety, and environmental footprint of classical methods. These novel approaches often involve telescoping reaction steps or employing greener reagents.

One-Pot and Multicomponent Reaction (MCR) Strategies

The synthesis of the formamide precursor for α-Tosyl-(4-methoxybenzyl)isocyanide can be efficiently executed as a multicomponent reaction (MCR). This strategy combines 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid in a single reaction vessel, often with an activating agent like chlorotrimethylsilane (B32843) (TMSCl) in a solvent such as toluene. orgsyn.orgorganic-chemistry.org This MCR approach is highly atom-economical and simplifies the procedure for obtaining the key intermediate. organic-chemistry.org

Following the MCR to form the precursor, the subsequent dehydration can be performed to complete the synthesis. While not always a true single-pot process from starting materials to the final isocyanide, the MCR strategy for the precursor represents a significant improvement in efficiency over stepwise additions. organic-chemistry.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are significant in organic chemistry, but these reactions utilize isocyanides as reactants rather than producing them. beilstein-journals.orgnih.gov

Green Chemistry Principles in α-Tosyl-(4-methoxybenzyl)isocyanide Synthesis

The principles of green chemistry have been applied to the synthesis of isocyanides, primarily focusing on the dehydration step. The classical use of phosphorus oxychloride (POCl₃) has been scrutinized due to its toxicity and the generation of phosphate (B84403) waste.

A greener and more sustainable alternative is the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like pyridine (B92270) or triethylamine. rsc.orgresearchgate.net This method avoids the use of phosphorus-based reagents and often involves simpler work-up procedures. Studies comparing different dehydration reagents have shown that p-TsCl can provide high yields (up to 98% for some substrates) and has a significantly better environmental factor (E-factor) compared to POCl₃. rsc.orgresearchgate.net

Another green approach is the use of mechanochemistry. A mechanochemical route for isocyanide synthesis from formamides has been developed using p-TsCl and bases like triethylamine and sodium carbonate under ball-milling conditions. nih.gov This solvent-free or low-solvent method reduces waste and energy consumption, aligning with key green chemistry goals. nih.gov

Dehydration ReagentBaseSolvent/MethodKey AdvantagesReference
Phosphorus oxychloride (POCl₃) TriethylamineDichloromethaneClassical, well-established chemicalbook.com
p-Toluenesulfonyl chloride (p-TsCl) PyridineDimethyl carbonateGreener reagent, lower E-factor, high yield researchgate.net
p-Toluenesulfonyl chloride (p-TsCl) Triethylamine/Na₂CO₃Mechanochemical (ball-milling)Solvent-free, reduced waste nih.gov

Scale-Up Considerations and Industrial Relevance of Synthetic Protocols

The synthesis of TosMIC and its derivatives is of significant industrial interest due to their utility as building blocks in pharmaceutical synthesis. organic-chemistry.org The procedures published in Organic Syntheses are specifically developed and tested for reliability and scalability, indicating that the formylation-dehydration route is robust enough for large-scale production. orgsyn.org

The multicomponent synthesis of the formamide precursor is particularly amenable to scale-up, as it streamlines the initial steps into a single operation. organic-chemistry.org For the dehydration step, while POCl₃ is effective, its handling and waste disposal can pose challenges on an industrial scale. The use of p-TsCl presents a more practical and environmentally benign option for large-scale manufacturing. rsc.org The synthesis of a related α-tosylbenzyl isocyanide derivative has been successfully accomplished on a scale of several hundred kilograms, demonstrating the industrial viability of these synthetic routes. organic-chemistry.org This scalability underscores the importance of α-Tosyl-(4-methoxybenzyl)isocyanide and its analogs as key intermediates in the chemical and pharmaceutical industries.

Fundamental Reactivity and Mechanistic Investigations of α Tosyl 4 Methoxybenzyl Isocyanide

Structural Basis for Enhanced Reactivity: The Role of the Isocyanide and Tosyl Groups

The pronounced reactivity of α-Tosyl-(4-methoxybenzyl)isocyanide can be attributed to the synergistic effects of the isocyanide and tosyl groups, each contributing distinct electronic properties to the central α-carbon.

The isocyanide functional group (–N≡C) is a unique entity in organic chemistry, existing as a resonance hybrid of a triple-bonded and a double-bonded structure. This resonance endows the terminal carbon atom with a degree of carbene-like character. This divalent carbon nature makes the isocyanide group amphiphilic, capable of reacting with both nucleophiles and electrophiles at the same carbon atom. This inherent duality is a cornerstone of its synthetic utility, allowing it to participate in a wide array of reactions, including insertions and multicomponent reactions.

The tosyl (p-toluenesulfonyl) group is a potent electron-withdrawing group. Its presence significantly increases the acidity of the proton on the α-carbon, facilitating its removal by even moderate bases. This deprotonation generates a stabilized carbanion, a key intermediate in many of the compound's reactions.

Furthermore, the tosyl group is an excellent leaving group. The p-toluenesulfinate anion is a stable species due to the delocalization of the negative charge across the sulfonyl group and the aromatic ring. This property is crucial in reactions where the tosyl group is eliminated, a common step in many synthetic transformations involving this class of compounds. The efficiency of the tosyl group as a nucleofuge is a key driver for reactions such as the Van Leusen reaction and related cycloadditions.

Elucidation of Key Reaction Mechanisms

The unique structural features of α-Tosyl-(4-methoxybenzyl)isocyanide give rise to a rich and varied reaction chemistry. Mechanistic investigations have shed light on the pathways through which it engages in nucleophilic additions, cycloadditions, and potentially, radical processes. While detailed mechanistic studies specifically on α-Tosyl-(4-methoxybenzyl)isocyanide are not extensively documented, strong parallels can be drawn from the well-studied analogue, tosylmethyl isocyanide (TosMIC).

In the presence of a base, α-Tosyl-(4-methoxybenzyl)isocyanide readily undergoes deprotonation at the α-carbon to form a tosyl-stabilized carbanion. This nucleophilic intermediate can then add to a variety of electrophiles. A classic example is the addition to carbonyl compounds, a key step in the Van Leusen reaction for the synthesis of nitriles from ketones.

The generally accepted mechanism for this type of reaction involves the following steps:

Deprotonation: A base abstracts the acidic α-proton to form the nucleophilic carbanion.

Nucleophilic Attack: The carbanion adds to the electrophilic carbonyl carbon of an aldehyde or ketone, forming an alkoxide intermediate.

Cyclization: The alkoxide then attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline (B21484) ring.

Elimination: The tosyl group is eliminated as p-toluenesulfinic acid, a process driven by the formation of a more stable system.

Rearrangement/Fragmentation: The resulting intermediate can then rearrange or fragment to yield the final product, such as a nitrile in the case of the Van Leusen reaction with ketones.

The electrophilic character of the isocyanide carbon also allows for direct attack by strong nucleophiles, although this is less common than reactions proceeding via the α-carbanion.

The carbene-like nature of the isocyanide carbon makes α-Tosyl-(4-methoxybenzyl)isocyanide a suitable partner in cycloaddition reactions. While formal [2+1] cycloadditions are a hallmark of carbene chemistry, isocyanides can participate in a variety of cycloaddition modes, including [3+2] and [4+1] cycloadditions, often in a stepwise manner.

In the context of reactions analogous to those of TosMIC, [3+2] cycloadditions are particularly prominent. For instance, in the synthesis of pyrroles (the Van Leusen pyrrole (B145914) synthesis), the reaction proceeds through a base-mediated addition of the α-tosyl isocyanide to an activated alkene (a Michael acceptor). The mechanism is thought to involve:

Michael Addition: The deprotonated α-Tosyl-(4-methoxybenzyl)isocyanide adds to the β-carbon of an α,β-unsaturated carbonyl compound or nitrile.

Intramolecular Cyclization: The resulting enolate or stabilized carbanion attacks the isocyanide carbon to form a five-membered ring.

Elimination and Tautomerization: Elimination of the tosyl group and subsequent tautomerization leads to the aromatic pyrrole ring.

The following table outlines the general steps in such a [3+2] cycloaddition leading to a pyrrole derivative:

StepDescriptionIntermediate
1Base-mediated deprotonation of α-Tosyl-(4-methoxybenzyl)isocyanide.Tosyl-stabilized carbanion
2Michael addition to an activated alkene.Adduct with a new C-C bond
3Intramolecular nucleophilic attack on the isocyanide carbon.Five-membered ring intermediate
4Elimination of the tosyl group.Dihydropyrrole derivative
5Tautomerization to the aromatic pyrrole.Substituted pyrrole

While the majority of the reactions of α-tosyl isocyanides are rationalized through ionic mechanisms, the potential for radical pathways should not be entirely discounted, especially under specific reaction conditions such as photochemical or high-temperature initiation. Isocyanides, in general, can react with radicals at the isocyanide carbon to form imidoyl radicals.

The general scheme for a radical addition to an isocyanide is as follows:

R• + R'–NC → R'–N=C•–R

This newly formed imidoyl radical can then participate in subsequent radical reactions, such as hydrogen abstraction or addition to another unsaturated system. However, specific and detailed studies demonstrating radical pathways for α-Tosyl-(4-methoxybenzyl)isocyanide are sparse in the current literature. The prevalence of base-mediated reactions highlights the dominance of ionic pathways in the synthetic applications of this compound. Further research, potentially employing radical initiators and trapping agents, would be necessary to fully elucidate the role, if any, of radical intermediates in the reactivity of α-Tosyl-(4-methoxybenzyl)isocyanide.

Computational Chemistry and Theoretical Studies

While specific computational studies on α-Tosyl-(4-methoxybenzyl)isocyanide are not readily found in the literature, Density Functional Theory (DFT) calculations are a powerful tool for investigating the reactivity and mechanisms of such compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations can be employed to model the reaction pathways of the Van Leusen, Ugi, and Passerini reactions involving α-Tosyl-(4-methoxybenzyl)isocyanide. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for each reaction can be constructed.

Such studies would allow for:

Comparison of Reaction Barriers: Determining the activation energies for key steps in the reaction mechanisms. For instance, DFT could be used to compare the energy barrier for the initial deprotonation of α-Tosyl-(4-methoxybenzyl)isocyanide with that of TosMIC.

Investigation of Substituent Effects: Quantifying the electronic effect of the 4-methoxybenzyl group on the stability of key intermediates, such as the α-carbanion in the Van Leusen reaction or the nitrilium ion in the Ugi and Passerini reactions. The electron-donating nature of the methoxy (B1213986) group would be expected to destabilize the carbanion but stabilize cationic intermediates.

Elucidation of Stereochemical Outcomes: For reactions involving chiral reactants, DFT can help predict and explain the observed stereoselectivity by comparing the energies of diastereomeric transition states.

Reaction StepReactant(s)Transition StateIntermediate/ProductCalculated ΔG‡ (kcal/mol) (Hypothetical)
Van Leusen α-Tosyl-(4-methoxybenzyl)isocyanide + Base[TS_deprotonation]α-Carbanion12.5
Ugi Iminium ion + α-Tosyl-(4-methoxybenzyl)isocyanide[TS_nucleophilic_attack]Nitrilium ion18.2
Passerini Protonated Aldehyde + α-Tosyl-(4-methoxybenzyl)isocyanide[TS_nucleophilic_attack]Nitrilium ion20.8

This table presents hypothetical Gibbs free energy of activation (ΔG‡) values to illustrate the type of data that could be obtained from DFT calculations. These values are not based on published experimental or computational work for this specific compound.

Prediction of Reactive Intermediates and Transition States

A significant advantage of computational chemistry is the ability to predict the geometries and electronic structures of transient species like reactive intermediates and transition states, which are often difficult or impossible to observe experimentally.

For α-Tosyl-(4-methoxybenzyl)isocyanide in MCRs, DFT calculations would be instrumental in:

Visualizing Transition State Geometries: Providing a three-dimensional picture of the transition states for crucial steps, such as the C-C bond formation in the Ugi reaction or the cyclization in the Van Leusen reaction. This can reveal important information about bond lengths and angles at the point of highest energy along the reaction coordinate.

Characterizing Reactive Intermediates: Calculating the charge distribution and molecular orbitals of intermediates like the nitrilium ion. This would provide insight into their reactivity and how the 4-methoxybenzyl group influences their electronic properties. For example, the positive charge in a nitrilium intermediate would be expected to be delocalized into the 4-methoxybenzyl group, leading to its stabilization.

Vibrational Frequency Analysis: Confirming the nature of stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

SpeciesKey Structural FeaturePredicted Stability Influence of 4-Methoxybenzyl Group
α-Carbanion (Van Leusen)Negative charge on the α-carbonDestabilizing (due to electron-donating nature)
Nitrilium Ion (Ugi/Passerini)Positive charge on the nitrogenStabilizing (through resonance delocalization)
[TS_Cyclization] (Van Leusen)Partially formed five-membered ringPotentially altered geometry and energy compared to TosMIC

This table provides a qualitative prediction of the electronic influence of the 4-methoxybenzyl group on key reactive species. The actual magnitude of these effects would require specific DFT calculations.

Conclusion

α-Tosyl-(4-methoxybenzyl) isocyanide stands as a testament to the synthetic power of isocyanide chemistry. Its carefully designed structure, featuring an acidic proton, a versatile isocyanide moiety, and a proficient leaving group, makes it an invaluable tool for the construction of complex heterocyclic molecules. The applications of this reagent, particularly in the van Leusen synthesis of substituted imidazoles and pyrroles, highlight its importance in modern organic synthesis. The continued exploration of the reactivity of α-tosyl-(4-methoxybenzyl) isocyanide and its analogs is poised to uncover new synthetic transformations and facilitate the discovery of novel molecules with significant practical applications.

Catalytic Applications and Asymmetric Transformations

α-Tosyl-(4-methoxybenzyl)isocyanide as a Ligand in Metal-Catalyzed Reactions

The isocyanide functional group is isoelectronic with carbon monoxide, enabling it to act as a potent ligand for various transition metals. researchgate.net By coordinating to a metal center, α-tosyl-(4-methoxybenzyl)isocyanide can participate in and facilitate a wide array of catalytic transformations, enhancing reaction efficiency and selectivity. chemimpex.com

The coordination of α-tosyl-arylmethyl isocyanides to transition metals activates the isocyanide moiety, making it susceptible to various transformations including insertion reactions and cycloadditions.

Silver (Ag) Catalysis: Silver salts have proven to be effective catalysts for a range of reactions involving isocyanides. Silver-catalyzed processes include cascade nucleophilic additions, rsc.org [3+2] annulation reactions, nih.gov and isocyanide insertion sequences to generate heterocycles like imidazolones and quinazolin-4-ones. organic-chemistry.org Chiral silver(I) complexes, in particular, have been employed in asymmetric aldol (B89426) reactions of TosMIC with aldehydes, yielding chiral oxazolines with high enantioselectivity. acs.org An unprecedented silver-catalyzed cascade reaction of TosMIC with propargylic alcohols has also been developed, where TosMIC serves dually as a reactant and a sulfonyl source to produce (E)-vinyl sulfones. rsc.org

Copper (Cu) Catalysis: Copper catalysts are frequently used to mediate tandem reactions involving isocyanides for the synthesis of complex heterocyclic structures. acs.org In some contexts, copper catalysis can induce an unusual reactivity pattern in TosMIC, causing it to function as a sulfonylating agent rather than a C1 building block. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysis is extensively used for imidoylative cross-coupling reactions. researchgate.netnih.gov The typical catalytic cycle involves the 1,1-migratory insertion of the isocyanide into an aryl-palladium bond, which is formed via oxidative addition of an aryl halide to a Pd(0) complex. nih.govacs.org This generates a key imidoyl-palladium intermediate that can be trapped by various nucleophiles to afford diverse nitrogen-containing products. nih.gov

Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in chelation-assisted C-H bond functionalization reactions. nih.gov In these processes, a directing group on the substrate coordinates to the rhodium center, positioning it to selectively activate a specific C-H bond. numberanalytics.com The resulting metallacyclic intermediate can then react with coupling partners, including isocyanides, to form new C-C or C-heteroatom bonds. nih.gov Rhodium catalysis has also been applied to the asymmetric three-component coupling of indoles, 1,3-enynes, and aldehydes, showcasing its utility in complex multi-component reactions. acs.org

Table 1: Overview of Transition Metal-Catalyzed Reactions with TosMIC and Analogues This table summarizes representative catalytic applications of α-tosyl isocyanides with various transition metals.

Metal CatalystReaction TypeSubstratesProduct TypeReference
Silver (Ag)Asymmetric Aldol ReactionTosMIC, AldehydesChiral Oxazolines acs.org
Silver (Ag)Cascade ReactionTosMIC, Propargylic Alcohols(E)-Vinyl Sulfones rsc.org
Palladium (Pd)Imidoylative Cross-CouplingAryl Halides, Isocyanides, NucleophilesImines, Amides, Heterocycles nih.gov
Rhodium (Rh)C-H Activation / Annulationα,β-Unsaturated Imines, OlefinsPyridines, Piperidines nih.gov

The reactivity of isocyanides in metal-catalyzed reactions is governed by their electronic structure and how it is perturbed upon coordination. Isocyanides are strong σ-donors and moderate π-acceptors. acs.org Coordination to a transition metal occurs through the lone pair on the terminal carbon atom. acs.org This coordination has two primary effects:

Activation of the Isocyanide Carbon: The donation of electron density from the isocyanide carbon to the metal center, coupled with π-backbonding from the metal's d-orbitals into the π* orbitals of the isocyanide, renders the isocyanide carbon more electrophilic. This activation significantly lowers the energy barrier for nucleophilic attack at the carbon atom and facilitates cycloaddition reactions. acs.org

Facilitation of Migratory Insertion: In catalysts like palladium and rhodium, the coordinated isocyanide can readily insert into a metal-carbon or metal-hydride bond. For instance, in palladium catalysis, the key step is the 1,1-migratory insertion into a Pd-C bond to form a stable imidoyl-palladium species (Intermediate II in the diagram below). nih.gov This intermediate is central to the formation of a wide variety of products. Similarly, rhodium-catalyzed C-H activation generates a Rh-C bond, into which an isocyanide can insert. nih.gov

Figure 1: Generalized Mechanism for Palladium-Catalyzed Isocyanide Insertion

This simplified diagram illustrates the key steps in a typical palladium-catalyzed imidoylative cross-coupling reaction. nih.gov

Metal-Free Catalysis and C-H Functionalization Strategies

While metal catalysis is a dominant strategy, the intrinsic reactivity of α-tosyl-(4-methoxybenzyl)isocyanide allows it to participate in metal-free transformations. This reactivity is primarily due to the acidity of the proton on the α-carbon, positioned between the electron-withdrawing sulfonyl and isocyanide groups. chemicalbook.comwikipedia.org

Deprotonation by a suitable base generates a stabilized carbanion that can act as a potent nucleophile. This principle underpins the classic Van Leusen Reaction , where TosMIC reacts with ketones in the presence of a base to form nitriles after a dehydration and elimination sequence. organic-chemistry.org

More recent strategies have expanded the scope of metal-free reactions. For example, cesium carbonate (Cs₂CO₃) can mediate a cascade reaction between gem-dibromoalkenes and arylsulfonyl methyl isocyanides. rsc.org In this process, the isocyanide reagent astonishingly functions as both a sulfonyl source and a 1,3-dipolar component in a subsequent [2+3]-cycloaddition, leading to highly substituted pyrroles. rsc.org Furthermore, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze the [3+2] cycloaddition of TosMIC with 3-formylchromones under aerobic oxidation conditions, providing another metal-free route to functionalized pyrroles. nih.gov These examples highlight that the inherent acidity and functionality of the α-tosyl isocyanide scaffold enable complex transformations without the need for a transition metal catalyst.

Diastereoselective and Enantioselective Transformations

The construction of chiral molecules with precise control over stereochemistry is a paramount goal in organic synthesis. α-Tosyl isocyanides have become valuable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Stereocontrol in reactions involving α-tosyl isocyanides is typically achieved by employing a chiral catalyst that interacts with the achiral isocyanide and the other reactants. The chiral environment created by the catalyst forces the reaction to proceed through a lower-energy transition state for one enantiomer or diastereomer over the other.

Several catalytic systems have been developed for this purpose:

Chiral Silver(I) Catalysis: The combination of silver salts with chiral ligands, such as those derived from Cinchona alkaloids or amino phosphines, has been highly successful. These catalysts have been applied to highly enantioselective and diastereoselective aldol reactions between isocyanoacetates and aldehydes. acs.org

Chiral Lewis Base Catalysis: Chiral Lewis bases, such as bisphosphoramides, can activate silicon tetrachloride to create a chiral Lewis acid environment. This system has been shown to catalyze enantioselective Passerini-type reactions, which involve the α-addition of isocyanides to aldehydes, yielding chiral α-hydroxy amides or esters with high enantioselectivity. acs.org

Chiral Phase-Transfer Catalysis: Quinine-derived squaramides have been used as catalysts in the enantioselective [3+2] cycloaddition of isocyanoacetates with various electrophiles, affording chiral heterocyclic products. sci-hub.se

Chiral Rhodium(III) Catalysis: Chiral rhodium complexes can mediate asymmetric C-H activation and subsequent coupling reactions, allowing for the construction of complex chiral scaffolds. acs.org

The development of these stereoselective methods has enabled the efficient synthesis of a variety of valuable chiral molecules. The products of these reactions are often important intermediates for pharmaceuticals and natural products.

Table 2: Examples of Enantioselective Transformations Using Isocyanides This table highlights key asymmetric reactions involving isocyanides, showcasing the catalysts used and the chiral products obtained.

Reaction TypeIsocyanide TypeCatalyst SystemProduct ClassStereoselectivityReference
Aldol ReactionTosylmethyl isocyanideChiral Silver(I)-phosphine complexChiral 4,5-disubstituted oxazolinesHigh ee acs.org
Passerini-type Reactiontert-Butyl isocyanideSiCl₄ / Chiral bisphosphoramideChiral α-hydroxy amides/estersGood to excellent ee acs.org
[3+2] Cycloadditionα-IsocyanoestersQuinine-derived catalystChiral 2,3-dihydropyrrolesUp to 98% ee sci-hub.se
Three-component Coupling(Not specified)Chiral Rhodium(III) complexChiral allenyl alcoholsHigh enantio- and diastereoselectivity acs.org

Exploration in Medicinal Chemistry and Bioactive Compound Synthesis

Precursor for Pharmacologically Active Heterocycles

a-Tosyl-(4-methoxybenzyl) isocyanide serves as a key precursor for the synthesis of a wide array of pharmacologically active heterocycles. Isocyanides are well-established participants in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. This high degree of atom economy and efficiency makes them particularly attractive for the generation of compound libraries for drug discovery.

Synthesis of Potential Anti-Cancer Agents

The synthesis of novel heterocyclic compounds with potential anti-cancer activity is a significant area of research where this compound can be applied. The isocyanide functionality allows for its use in reactions such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. For instance, the related compound, a-Tosyl-(4-chlorobenzyl)isocyanide, has been utilized in the development of new anti-cancer agents nih.gov. This suggests that this compound can similarly be employed to create libraries of compounds for screening against various cancer cell lines. The resulting heterocyclic structures, such as imidazoles and oxazoles, are common motifs in many approved anti-cancer drugs ijper.org.

Heterocyclic ScaffoldSynthetic MethodPotential Anti-Cancer Application
Imidazole Derivativesvan Leusen Imidazole SynthesisInhibition of signaling pathways, Tubulin polymerization inhibition
Oxazole DerivativesPasserini and Ugi ReactionsApoptosis induction, Anti-proliferative activity
Pyrrole (B145914) DerivativesMulticomponent reactionsKinase inhibition, Cell cycle arrest

This table presents potential applications based on the known reactivity of tosyl-substituted isocyanides and the biological relevance of the resulting heterocyclic cores.

Development of Enzyme Inhibitors (e.g., for neurodegenerative disorders)

The development of enzyme inhibitors is another critical area where this compound can serve as a valuable synthetic tool. For example, a-Tosyl-(4-chlorobenzyl)isocyanide has been explored in the synthesis of inhibitors for enzymes implicated in neurodegenerative disorders nih.gov. The ability of isocyanides to participate in the synthesis of diverse heterocyclic structures allows for the generation of molecules that can be tailored to fit the active sites of specific enzymes. The resulting compounds can be screened for their inhibitory activity against targets relevant to diseases such as Alzheimer's and Parkinson's disease.

Role in Creating Isocyanide-Based Libraries for Medicinal Chemistry Screening

The combinatorial nature of isocyanide-based multicomponent reactions makes this compound an ideal building block for the creation of large and diverse compound libraries for medicinal chemistry screening rsc.orgresearchgate.net. The Ugi four-component reaction (U-4CR), for instance, can generate a vast number of distinct products from a relatively small set of starting materials by simply varying the amine, carbonyl compound, carboxylic acid, and isocyanide components researchgate.net. This approach significantly accelerates the drug discovery process by providing a wide range of chemical entities for high-throughput screening. The utility of isocyanides in generating such libraries has been recognized since the early days of combinatorial chemistry rsc.org.

Interaction with Biological Targets and Mechanisms of Action (Synthetic Utility Focus)

The synthetic utility of this compound extends to the generation of compounds designed to interact with specific biological targets. The isocyanide group itself, and the heterocycles derived from it, can engage in various interactions with biomolecules.

Interaction with Nucleophilic Sites on Proteins and Enzymes

The electrophilic character of the isocyanide carbon atom allows it to interact with nucleophilic residues on proteins and enzymes, such as the thiol group of cysteine nih.govnih.gov. This can lead to the formation of covalent adducts, resulting in the irreversible inhibition of enzyme activity. This mechanism of action is a key strategy in the design of targeted covalent inhibitors, which can offer increased potency and duration of action. Chemical proteomics studies have demonstrated that isocyanide-containing molecules can covalently modify essential metabolic enzymes at their active site cysteines nih.govnih.gov.

Biological TargetType of InteractionPotential Therapeutic Implication
Cysteine ProteasesCovalent modificationAnti-cancer, Anti-viral
KinasesCovalent modificationAnti-cancer, Anti-inflammatory
DehydrogenasesCovalent modificationMetabolic disorders

This table illustrates the potential for covalent interactions between isocyanide-derived compounds and nucleophilic residues on key biological targets.

Metal-Coordinating Properties and Their Therapeutic Implications

The isocyanide functional group is an excellent ligand for transition metals nih.gov. This property can be exploited in the design of metal-based therapeutics. Heterocyclic compounds synthesized from this compound can be further functionalized to chelate metal ions, leading to complexes with unique therapeutic properties. Metal complexes are known to play a role in medicine, with applications ranging from anti-cancer agents (e.g., cisplatin) to antimicrobial and antiviral drugs researchgate.net. The coordination of a metal to a heterocyclic ligand can influence its biological activity by altering its shape, charge distribution, and reactivity researchgate.net. For example, gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands, which can be synthesized from isocyanide precursors, have shown promising anti-cancer activity.

Challenges and Future Directions in α Tosyl 4 Methoxybenzyl Isocyanide Research

Overcoming Synthetic Hurdles and Expanding Substrate Scope

The synthesis of α-tosyl-(4-methoxybenzyl)isocyanide, like many isocyanides, can be challenging. researchgate.net Traditional methods often involve multiple steps and the use of toxic or unpleasant reagents. rsc.orgnih.gov While derivatives of Tosylmethyl isocyanide (TosMIC) are invaluable in organic synthesis, the preparation of substituted analogs like α-tosyl-(4-methoxybenzyl)isocyanide can be hampered by a lack of general and efficient methods. chemicalbook.comorgsyn.org

A primary hurdle is the expansion of the substrate scope to include a wider variety of electronically and sterically diverse functionalities on the benzyl (B1604629) ring. This would allow for the synthesis of a broader range of heterocyclic compounds with tailored properties. Research efforts are focused on developing more robust and higher-yielding synthetic protocols that are tolerant of various functional groups.

Table 1: Comparison of Synthetic Reagents for Isocyanide Synthesis

Dehydration ReagentAdvantagesDisadvantagesTypical Yields
Phosphorus oxychloride (POCl₃)Highly reactive, effective for many formamides. mdpi.comCan be harsh, may not be suitable for sensitive substrates.High to excellent. mdpi.com
p-Toluenesulfonyl chloride (p-TsCl)Less toxic than POCl₃, offers a simplified protocol. researchgate.netrsc.orgMay require optimization for sterically hindered formamides.Up to 98% for non-sterically demanding substrates. rsc.orgrsc.org
Triphenylphosphine (B44618) (PPh₃) / IodineMilder conditions, good for aromatic formamides. rsc.orgGenerates triphenylphosphine oxide as a byproduct, which can complicate purification.Good, up to 90%. rsc.org

Future work in this area will likely focus on the development of novel dehydrating agents and catalytic methods to improve the efficiency and substrate compatibility of α-tosyl-(4-methoxybenzyl)isocyanide synthesis.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. rsc.org The development of more sustainable methods for the preparation and use of α-tosyl-(4-methoxybenzyl)isocyanide is a key area of future research. This includes reducing the use of hazardous solvents and reagents, minimizing waste generation, and improving energy efficiency. epa.gov

One promising approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. researchgate.netnih.gov This technique has been successfully applied to the synthesis of other isocyanides and could offer a greener alternative to traditional solution-phase methods. nih.gov Another avenue is the exploration of water as a reaction medium for isocyanide-based multicomponent reactions, which can accelerate reaction rates and simplify workup procedures. acs.org

The environmental impact of a synthesis can be quantified using metrics such as the E-factor, which is the ratio of the mass of waste to the mass of product. researchgate.net Greener methodologies aim to minimize this value.

Table 2: E-Factors for Different Isocyanide Synthesis Protocols

Dehydration ReagentE-FactorReference
POCl₃5.5 (under co-solvent-free conditions) mdpi.com
p-TsCl6.45 rsc.orgresearchgate.net

Future research will likely focus on further reducing the environmental footprint of α-tosyl-(4-methoxybenzyl)isocyanide chemistry through the adoption of these and other green chemistry principles.

Leveraging Computational Design for Novel Reactivity and Applications

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netrsc.org Applying these methods to α-tosyl-(4-methoxybenzyl)isocyanide can provide valuable insights into its electronic structure, reaction mechanisms, and potential for novel transformations. nih.gov

Computational studies can be used to:

Elucidate reaction mechanisms: DFT calculations can map out the energy profiles of reaction pathways, helping to understand how α-tosyl-(4-methoxybenzyl)isocyanide participates in complex reactions. researchgate.net

Predict reactivity: By modeling the interactions between α-tosyl-(4-methoxybenzyl)isocyanide and various reaction partners, it may be possible to predict new types of reactivity and design novel synthetic applications.

Design new catalysts: Computational screening can aid in the development of new catalysts that can promote desired transformations of α-tosyl-(4-methoxybenzyl)isocyanide with high efficiency and selectivity.

For example, DFT calculations have been used to study the mechanism of the reaction between isocyanides and carboxylic acids, revealing the formation of a Z-acyl imidate intermediate. researchgate.net Similar studies on α-tosyl-(4-methoxybenzyl)isocyanide could uncover new reaction pathways and expand its synthetic utility. The future of this field will likely see a closer integration of computational and experimental approaches to accelerate the discovery of new reactions and applications.

Integration with Flow Chemistry and Automated Synthesis

The often unpleasant odor and potential instability of isocyanides have historically limited their widespread use in some laboratory and industrial settings. rsc.orgrsc.org Flow chemistry offers a powerful solution to these challenges by enabling the in-situ generation and immediate use of reactive intermediates in a closed system. rsc.orgresearchgate.net

Integrating the synthesis and application of α-tosyl-(4-methoxybenzyl)isocyanide into a continuous flow process offers several advantages:

Enhanced safety: Minimizes exposure to volatile and odorous compounds. rsc.org

Improved efficiency: Allows for precise control over reaction parameters, leading to higher yields and purities. rsc.org

Scalability: Facilitates the production of larger quantities of desired products. chemrxiv.org

Automation: The combination of flow chemistry with automated liquid handling can accelerate reaction optimization and the synthesis of compound libraries. youtube.com

Automated parallel synthesis platforms can be used to rapidly screen a wide range of reaction conditions, significantly speeding up the development of new synthetic methods. youtube.comdigitellinc.com The future of α-tosyl-(4-methoxybenzyl)isocyanide chemistry will likely involve the increasing adoption of these technologies to enable safer, more efficient, and high-throughput synthesis.

Emerging Applications in Materials Science and Chemical Biology

The unique reactivity of the isocyanide functional group makes α-tosyl-(4-methoxybenzyl)isocyanide a promising building block for applications beyond traditional organic synthesis. nih.gov Emerging areas of interest include materials science and chemical biology.

In materials science , isocyanides can be used in the synthesis of polymers and other advanced materials. The ability of the isocyano group to participate in polymerization reactions and to coordinate with metals opens up possibilities for the creation of novel functional materials.

In chemical biology , isocyanides are gaining attention for their potential use in bioorthogonal labeling of biomolecules. nih.gov Their small size and unique reactivity make them attractive for this purpose. The isocyanide group can participate in specific ligation reactions, allowing for the selective labeling of proteins and other biological macromolecules. This can be a valuable tool for studying biological processes and for the development of new diagnostic and therapeutic agents.

The versatility of α-tosyl-(4-methoxybenzyl)isocyanide in multicomponent reactions also makes it a valuable tool for the synthesis of diverse compound libraries for drug discovery. mdpi.com The future will likely see the exploration of α-tosyl-(4-methoxybenzyl)isocyanide in these and other cutting-edge applications, further expanding its impact on the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing a-Tosyl-(4-methoxybenzyl) isocyanide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process. A common approach involves the reaction of 4-methoxybenzylamine with tosyl chloride to form the tosyl-protected intermediate, followed by dehydration to introduce the isocyanide group. Optimization can be achieved by controlling reaction temperature (e.g., 0–5°C during tosylation) and stoichiometric ratios (e.g., 1.2 equivalents of tosyl chloride to ensure complete conversion). Solvent choice (e.g., dichloromethane for tosylation) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yield improvement .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H NMR (CDCl3_3) identifies methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.8 ppm). 13C^{13}C NMR confirms the isocyanide carbon (δ 110–120 ppm) .
  • IR : A sharp peak near 2120 cm1^{-1} confirms the isocyanide (-NC) group .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ calculated for C16_{16}H16_{16}NO3_3S: 310.0872) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) observed during the synthesis of this compound?

  • Methodology : Contradictions often arise from impurities or solvent effects. For example, residual DMF from reactions can cause peak splitting in NMR. Solutions include:

  • Repurification : Use preparative HPLC or repeated column chromatography.
  • Deuterated Solvent Screening : Test NMR in DMSO-d6_6 vs. CDCl3_3 to assess solvent-induced shifts.
  • 2D NMR : Employ HSQC or COSY to resolve overlapping signals .

Q. What reaction mechanisms explain the participation of this compound in multicomponent reactions (MCRs)?

  • Methodology : The isocyanide acts as a nucleophile in Ugi or Passerini reactions. For example, in Ugi-4CR:

Imine Formation : Aldehyde and amine condense to form an imine.

Isocyanide Attack : The isocyanide attacks the protonated imine, forming a nitrilium intermediate.

Cyclization : Acyl transfer yields the final tetrazole or peptoid product. Computational studies (DFT) can map transition states .

Q. How does steric hindrance from the tosyl group influence the reactivity of this compound in catalytic cycles?

  • Methodology : The bulky tosyl group reduces reactivity in sterically crowded environments. To assess this:

  • Kinetic Studies : Compare reaction rates with/without tosyl via UV-Vis monitoring.
  • X-ray Crystallography : Analyze crystal structures to measure bond angles and steric bulk .

Q. What strategies mitigate instability issues (e.g., decomposition under acidic/basic conditions) during the storage of this compound?

  • Methodology :

  • Stabilizers : Add 1–2% triethylamine to neutralize trace acids in storage vials.
  • Low-Temperature Storage : Keep at –20°C under argon to prevent oxidation.
  • Stability Assays : Use accelerated aging studies (40°C/75% RH) with LC-MS to track degradation .

Methodological Frameworks for Research Design

Q. How can factorial design optimize the synthesis and application of this compound in combinatorial libraries?

  • Methodology : Apply a 2k^k factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

  • Factors : Temperature (25°C vs. 60°C), solvent (THF vs. DCM).
  • Response Variables : Yield, purity.
  • Analysis : Use ANOVA to identify significant factors and interactions .

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software to compute HOMO/LUMO energies and Fukui indices.
  • MD Simulations : GROMACS for solvation dynamics and steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.